2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H23NO3S . It has an average mass of 273.392 Da and a monoisotopic mass of 273.139862 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, a piperidinyl group, and a methylsulfonyl group . The exact structural details would require more specific information or computational analysis.Scientific Research Applications
Enantioselective Cycloaddition for Piperidin-4-ones Synthesis
A method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity was demonstrated. This process involved an asymmetric [4 + 2] cycloaddition reaction between N-sulfonylimines and enones or ynones, showcasing the compound's utility in creating valuable chemical entities (Liu et al., 2013).
Anticancer Compound Synthesis
Novel sulfones carrying biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds exhibited potential anticancer activity, emphasizing the role of such chemical structures in developing new therapeutic options (Bashandy et al., 2011).
Synthesis of Unsaturated Spiroacetals
Research on the condensation of cyclopentanone with n-valeric aldehyde in the presence of piperidine led to the synthesis of 2-pentylidenecyclopentanone and its isomerization to unsaturated ketones. This study highlights the compound's application in fragrance synthesis, offering insights into its use in industrial applications (Abbasov et al., 2019).
Parallel Solution-Phase Synthesis
A methodology for the parallel, solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines was developed. This process illustrates the compound's utility in creating high-yield products through a series of chemical reactions, including tosylate substitution and sulfide to sulfone oxidation (Radi et al., 2005).
Cyclin-Dependent Kinase Inhibitors Discovery
A study on the oxidation of beta-piperidinoethylsulfides to vinylsulfones and their capture by amines to afford beta-aminoethylsulfones revealed the potential of these compounds as inhibitors of cyclin-dependent kinase CDK2, a crucial target in cancer therapy. This research demonstrates the application of the compound in medicinal chemistry for developing novel inhibitors (Griffin et al., 2006).
Mechanism of Action
Future Directions
The future directions for research on 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone are not specified in the retrieved data. Given the wide range of biological activities exhibited by piperidine derivatives, there could be potential for further exploration in various therapeutic applications .
Properties
IUPAC Name |
2-cyclopentyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-18(16,17)12-6-8-14(9-7-12)13(15)10-11-4-2-3-5-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBLVKKMMYGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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